molecular formula C5H13N3O B13082848 2-amino-N'-hydroxy-2-methylbutanimidamide

2-amino-N'-hydroxy-2-methylbutanimidamide

Cat. No.: B13082848
M. Wt: 131.18 g/mol
InChI Key: BWHIOLJDPFMMHI-UHFFFAOYSA-N
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Description

2-amino-N’-hydroxy-2-methylbutanimidamide is a chemical compound with the molecular formula C5H13N3O. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a hydroxy group, and a methyl group attached to a butanimidamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N’-hydroxy-2-methylbutanimidamide typically involves the reaction of 2-methylbutanamide with hydroxylamine and ammonia under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of 2-amino-N’-hydroxy-2-methylbutanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-amino-N’-hydroxy-2-methylbutanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N’-hydroxy-2-methylbutanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N’-hydroxy-2-methylbutanimidamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of key biological pathways, resulting in therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-amino-N’-hydroxy-2-methylbutanimidamide can be compared with other similar compounds, such as:

    2-amino-N’-hydroxy-2-methylpropanimidamide: Similar structure but with a different alkyl group, leading to variations in reactivity and biological activity.

    2-amino-N’-hydroxy-2-methylpentanimidamide: Longer carbon chain, which may affect its solubility and interaction with biological targets.

    2-amino-N’-hydroxy-2-methylhexanimidamide: Even longer carbon chain, further influencing its chemical and biological properties

The uniqueness of 2-amino-N’-hydroxy-2-methylbutanimidamide lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C5H13N3O

Molecular Weight

131.18 g/mol

IUPAC Name

2-amino-N'-hydroxy-2-methylbutanimidamide

InChI

InChI=1S/C5H13N3O/c1-3-5(2,7)4(6)8-9/h9H,3,7H2,1-2H3,(H2,6,8)

InChI Key

BWHIOLJDPFMMHI-UHFFFAOYSA-N

Isomeric SMILES

CCC(C)(/C(=N/O)/N)N

Canonical SMILES

CCC(C)(C(=NO)N)N

Origin of Product

United States

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